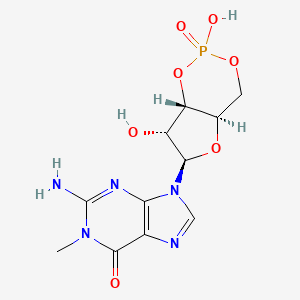
N(1)-methyl-cGMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1)-methyl-cGMP, also known as N(1)-methyl-guanosine 3’,5’-cyclic monophosphate, is a cyclic nucleotide derivative of guanosine monophosphate. This compound is structurally similar to cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in various biological processes. This compound has garnered interest due to its potential roles in cellular signaling and its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-methyl-cGMP typically involves the methylation of cGMP. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the N(1) position of the guanine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
N(1)-methyl-cGMP can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N(1)-methyl-guanine derivatives, while reduction may produce partially reduced forms of the compound.
科学研究应用
N(1)-methyl-cGMP has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its potential effects on gene expression.
Medicine: Explored for its therapeutic potential in modulating cyclic nucleotide signaling in various diseases.
Industry: Utilized in the development of biosensors and diagnostic tools due to its unique chemical properties.
作用机制
The mechanism of action of N(1)-methyl-cGMP involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases and phosphodiesterases. By binding to these targets, this compound can modulate their activity, influencing various cellular processes. The pathways involved include the regulation of ion channels, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Cyclic guanosine monophosphate (cGMP)
- N(2)-methyl-cGMP
- 8-bromo-cGMP
Uniqueness
N(1)-methyl-cGMP is unique due to its specific methylation at the N(1) position, which can alter its binding affinity and specificity for certain molecular targets compared to other cyclic nucleotides. This unique modification can lead to distinct biological effects and potential therapeutic applications.
属性
CAS 编号 |
78033-41-7 |
|---|---|
分子式 |
C11H14N5O7P |
分子量 |
359.23 g/mol |
IUPAC 名称 |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N5O7P/c1-15-9(18)5-8(14-11(15)12)16(3-13-5)10-6(17)7-4(22-10)2-21-24(19,20)23-7/h3-4,6-7,10,17H,2H2,1H3,(H2,12,14)(H,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
FBEZEINIPFPIME-KQYNXXCUSA-N |
手性 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O |
规范 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


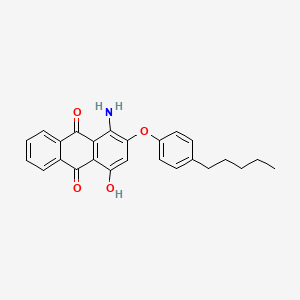
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
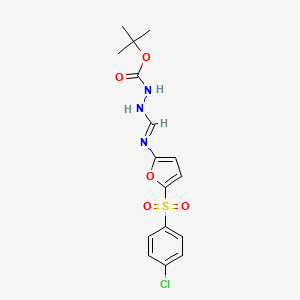
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
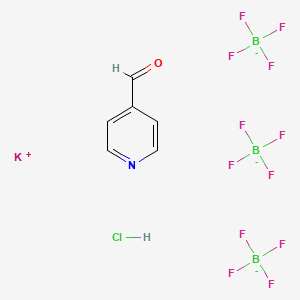

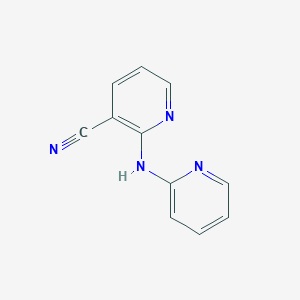

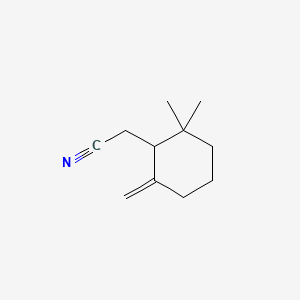

![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)

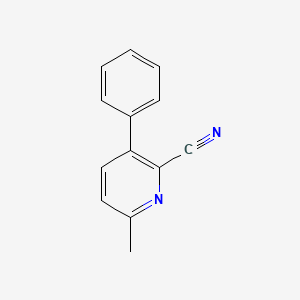
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
